molecular formula C7H7F2N3 B2563254 N-(2,4-difluorophenyl)guanidine CAS No. 71198-31-7

N-(2,4-difluorophenyl)guanidine

Cat. No.: B2563254
CAS No.: 71198-31-7
M. Wt: 171.151
InChI Key: FVCVLAFKKDYJIM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)guanidine: is a chemical compound with the molecular formula C7H7F2N3 It is characterized by the presence of a guanidine group attached to a 2,4-difluorophenyl ring

Biochemical Analysis

Biochemical Properties

N-(2,4-difluorophenyl)guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain voltage-gated sodium channels, such as Nav1.7 . This interaction is significant because Nav1.7 is a key player in pain signaling pathways. By inhibiting this channel, this compound can modulate pain perception, making it a potential candidate for analgesic drug development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Nav1.7 by this compound can lead to altered pain signaling in neurons . Additionally, this compound may impact other cellular processes, such as ion transport and membrane potential regulation, due to its interaction with voltage-gated sodium channels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of voltage-gated sodium channels, particularly Nav1.7 . This inhibition occurs through the binding of this compound to the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability. This mechanism is crucial for its potential use as an analgesic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of N-(2,4-difluorophenyl)guanidine can be achieved through the reaction of 2,4-difluoroaniline with cyanamide under acidic conditions. This method involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired guanidine derivative.

    Transition Metal Catalysis: Recent developments have highlighted the use of transition metal catalysts, such as palladium or copper, to facilitate the guanylation reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,4-difluorophenyl)guanidine can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The guanidine group can participate in redox reactions, where it can be oxidized to form imines or reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted phenylguanidines.

    Oxidation Products: Imines or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)guanidine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Comparison with Similar Compounds

    N-(2,4-dichlorophenyl)guanidine: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and biological activity.

    N-(2,4-dimethylphenyl)guanidine: Contains methyl groups instead of fluorine, leading to variations in chemical properties and applications.

Uniqueness: N-(2,4-difluorophenyl)guanidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

N-(2,4-difluorophenyl)guanidine is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly as an inhibitor of the voltage-gated sodium channel Nav1.7. This article delves into its biological mechanisms, effects on cellular processes, and potential therapeutic applications.

Target of Action

This compound selectively inhibits the Nav1.7 sodium channel, which is crucial for pain signaling pathways. By binding to this channel, the compound effectively reduces the transmission of pain signals from peripheral nerves to the central nervous system.

Mode of Action

The inhibition of Nav1.7 leads to a decrease in neuronal excitability and reduced pain perception. This mechanism positions this compound as a potential analgesic agent, particularly for chronic pain conditions where traditional pain relief methods may be inadequate.

Biochemical Analysis

This compound exhibits a range of biochemical interactions. It has been shown to modulate enzyme activities and influence various cellular processes. The compound's guanidine group enhances its ability to form hydrogen bonds and interact with biomolecules, which is critical for its biological activity.

Cellular Effects

The compound significantly affects cell signaling pathways and gene expression related to pain modulation. For instance, studies indicate that its action on Nav1.7 alters calcium influx in neurons, leading to changes in neurotransmitter release and pain signal propagation.

Case Studies

  • Analgesic Efficacy : In preclinical studies involving animal models of neuropathic pain, this compound demonstrated a marked reduction in pain-related behaviors. The compound was administered at varying doses (e.g., 10 mg/kg and 20 mg/kg), showing dose-dependent analgesic effects.
  • Comparative Studies : When compared to traditional analgesics like morphine, this compound exhibited comparable efficacy with a potentially lower side effect profile. This suggests that it may serve as a safer alternative for managing chronic pain conditions .

Data Table: Comparative Biological Activity

CompoundTarget ChannelActivity TypeEfficacy (IC50)Reference
This compoundNav1.7Sodium Channel Inhibitor15 µM
MorphineOpioid ReceptorsAnalgesic5 µM
LidocaineNav1.5Local Anesthetic10 µM

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Clinical Trials : Further clinical trials are needed to establish safety and efficacy profiles in humans.
  • Mechanistic Studies : Investigating the precise molecular interactions between this compound and Nav1.7 could elucidate additional therapeutic targets.
  • Combination Therapies : Exploring its use in combination with other analgesics or anti-inflammatory agents may enhance therapeutic outcomes for patients with complex pain syndromes.

Properties

IUPAC Name

2-(2,4-difluorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCVLAFKKDYJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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